(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound "(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a triazolopyrimidine core fused with a piperazine ring and substituted with a p-tolyl group and a 5-nitrofuran-2-yl moiety. Its structure integrates multiple pharmacophoric elements:
- Triazolopyrimidine: A nitrogen-rich bicyclic system known for its role in kinase inhibition and antimicrobial activity .
- Piperazine: Enhances solubility and bioavailability while serving as a flexible linker for substituent positioning .
- 5-Nitrofuran: A nitroaromatic group associated with antibacterial and antiparasitic properties due to redox-activated cytotoxicity .
- p-Tolyl: A methyl-substituted phenyl group that modulates lipophilicity and steric interactions .
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O4/c1-13-2-4-14(5-3-13)27-19-17(23-24-27)18(21-12-22-19)25-8-10-26(11-9-25)20(29)15-6-7-16(32-15)28(30)31/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZGUHPFGQBKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(O5)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure combining a nitrofuran moiety with triazolo-pyrimidine and piperazine groups. Its molecular formula is C22H23N5O2, and it has a molecular weight of approximately 391.45 g/mol. The presence of the nitrofuran group is significant due to its known biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to or including the nitrofuran moiety. For instance, derivatives of nitrofuran have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Nitrofuran Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Listeria monocytogenes | 8 µg/mL |
Anticancer Activity
Research into pyrimidine derivatives has revealed promising anticancer activities. For instance, compounds targeting thymidine kinase have shown efficacy in inhibiting cancer cell proliferation . The specific compound may exhibit similar properties due to its structural components that are known to interact with cellular mechanisms involved in cancer progression.
Case Study: Anticancer Evaluation
A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced activity against A431 vulvar epidermal carcinoma cells, suggesting that the triazole-pyrimidine linkage might contribute positively to its anticancer potential .
The proposed mechanisms for the biological activity of nitrofuran derivatives often involve the generation of reactive oxygen species (ROS) and interference with bacterial DNA synthesis. The triazole and pyrimidine components may also play roles in inhibiting specific enzymes critical for cancer cell survival .
Comparison with Similar Compounds
Compound 920363-69-5
- Structure: 2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone .
- Key Differences: Replaces the 5-nitrofuran group with a 4-methoxyphenoxy moiety.
- Molecular Formula : C₂₄H₂₅N₇O₃ (identical molecular weight: 459.5 g/mol).
Compound 920163-27-5
- Structure: 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone .
- Key Differences: Substitutes p-tolyl with a benzyl group and 5-nitrofuran with 2-methoxyphenoxy. Benzyl introduces bulkier steric hindrance, possibly affecting target binding. Ortho-methoxy placement may alter conformational flexibility compared to para-substituted analogs.
Compound 7a/7b (Molecules, 2012)
- Structure: Methanone derivatives with pyrazole and thiophene substituents .
- Key Differences :
- Replaces triazolopyrimidine with thiophene and pyrazole systems.
- Lacks the piperazine linker, reducing solubility and conformational adaptability.
Methodological Considerations for Comparison
- Structural Similarity Metrics : Tools like Tanimoto coefficients or pharmacophore mapping highlight shared triazolopyrimidine-piperazine features but differentiate substituent effects .
- Dissimilarity-Driven Discovery : Varying substituents (e.g., nitro to methoxy) enable exploration of divergent biological pathways despite core similarities .
Q & A
Q. How to validate impurity profiles against regulatory standards for preclinical studies?
- Methodology : Follow ICH Q3A guidelines. Use reference standards (e.g., BP/EP impurities) for HPLC calibration. Quantify impurities via peak-area normalization and confirm identities with HRMS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
